N(4),N(4),O(2')-Trimethylcytidine is a modified nucleoside derived from cytidine, characterized by the presence of three methyl groups attached to the nitrogen at position 4 and the oxygen at position 2'. Its chemical formula is and it has a CAS number of 34218-81-0. This compound plays a significant role in biochemical research, particularly in understanding the modifications of transfer RNA (tRNA) and their implications in translation and protein synthesis .
N(4),N(4),O(2')-Trimethylcytidine is classified as a nucleoside, specifically a derivative of cytidine. It is synthesized through various chemical methods that involve modifications at specific positions on the cytidine molecule. The compound is often studied in the context of its biological functions and potential therapeutic applications, particularly in cancer research .
The synthesis of N(4),N(4),O(2')-Trimethylcytidine typically involves several steps, often starting from a common intermediate that can be converted into various methylated forms of cytidine. One notable method includes the use of selective methylation techniques to introduce methyl groups at the N(4) and O(2') positions.
A commonly referenced synthesis pathway involves:
The molecular structure of N(4),N(4),O(2')-Trimethylcytidine can be represented as follows:
The structural configuration allows for specific interactions with enzymes involved in RNA processing, which can influence translation efficiency and fidelity .
N(4),N(4),O(2')-Trimethylcytidine participates in various biochemical reactions, primarily involving its role as a substrate or modifier in RNA synthesis. Some key reactions include:
These reactions are crucial for understanding how modifications affect gene expression and protein synthesis .
The mechanism of action for N(4),N(4),O(2')-Trimethylcytidine primarily revolves around its incorporation into tRNA and mRNA molecules. The presence of methyl groups enhances the stability of RNA structures, which can lead to:
This stabilization effect is critical for maintaining proper cellular functions, particularly under stress conditions where unmodified RNAs may be more susceptible to damage .
These properties are essential for laboratory handling and formulation in biochemical assays .
N(4),N(4),O(2')-Trimethylcytidine has several scientific applications, including:
The systematic investigation of nucleoside modifications began in the mid-20th century, paralleling advancements in chromatographic and spectroscopic techniques. Initial discoveries focused predominantly on abundant RNA species—transfer RNA (tRNA) and ribosomal RNA (rRNA)—where modified nucleotides were found to be disproportionately represented. The 1960s marked a watershed period with the identification of the first modified cytidines in yeast and mammalian tRNA through pioneering work using two-dimensional paper chromatography and partial enzymatic digestions [5]. By the 1970s, research expanded to ribosomal RNA, with Thomas et al. (1978) reporting acetylated cytidine in eukaryotic 18S rRNA [2] [5]. This era established the fundamental paradigm that RNA modifications are not random biochemical events but evolutionarily conserved processes occurring across all domains of life. The development of high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) in subsequent decades enabled more sensitive detection, though limitations remained for low-abundance modifications [4].
Table 1: Fundamental Chemical Identifiers of N(4),N(4),O(2')-Trimethylcytidine
Property | Value | Source |
---|---|---|
IUPAC Name | N(4),N(4),O(2')-Trimethylcytidine | PubChem |
Chemical Formula | C₁₂H₁₉N₃O₅ | [1] |
PubChem CID | 3082389 | [1] |
Modification Type | Trimethylation | Structural analysis |
Key Sites | N4-position of cytidine, 2'-O-ribose | Biochemical studies |
The differentiation between cytidine methylation and acetylation emerged as a critical research focus in the 1970s–1980s. Early studies identified N4-methylcytidine (m4C) in bacterial and mitochondrial rRNAs, catalyzed by SAM-dependent methyltransferases like RsmH in Escherichia coli [3]. A significant breakthrough came with the structural characterization of N4,N4-dimethylcytidine (m4²C), a doubly methylated variant detected in viral RNAs from ZIKV and HCV [3]. Key advances included:
Table 2: Milestones in Methylated Cytidine Research
Year | Discovery | Significance | Reference |
---|---|---|---|
1966 | First identification of modified cytidines | Detected in yeast tRNA via chromatography | [5] |
1978 | m4C in eukaryotic rRNA | Role in ribosomal biogenesis and stability | [3] [5] |
1980s | m4²C in viral RNAs | Link to viral mutation and pathogenesis | [3] |
2020 | Crystal structures of m4C/m4²C RNA duplexes | Demonstrated base-pairing disruptions by m4²C | [3] |
N(4),N(4),O(2')-Trimethylcytidine represents a structurally distinct derivative characterized by methylation at three sites: the exocyclic N4-amine (dimethylated) and the 2'-hydroxyl group of the ribose sugar. This compound was cataloged in PubChem (CID 3082389) with the molecular formula C₁₂H₁₉N₃O₅ [1]. Unlike its acetylated counterpart ac4C—which enhances mRNA stability and translation—or methylated forms like m4C, the biological prevalence and functional significance of this trimethylated derivative remain less explored. Early research positioned it primarily as:
Table 3: Functional Contrast Between Cytidine Modifications
Modification | Catalytic Enzyme | Primary RNA Location | Key Functional Impact | |
---|---|---|---|---|
ac4C (N4-acetylcytidine) | NAT10 acetyltransferase | mRNA CDS, 18S rRNA | mRNA stability, translation elongation | [2] [4] |
m4C (N4-methylcytidine) | RsmH/METTL15 methyltransferase | rRNA, tRNA | Ribosomal assembly, translational fidelity | [3] |
m4²C (N4,N4-dimethylcytidine) | RsmH | Viral RNA | Reduced base-pairing fidelity, mutagenesis | [3] |
N(4),N(4),O(2')-Trimethylcytidine | Undefined | Rare/experimental | Structural probes, enzyme specificity studies | [1] |
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